molecular formula C10H12ClNO4S B1393835 3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride CAS No. 1114594-37-4

3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride

Cat. No. B1393835
M. Wt: 277.73 g/mol
InChI Key: PZDOXCGWMVGULO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of such compounds typically involve nucleophilic addition to the carbonyl group . The carbonyl carbon, being electron-poor, is an electrophile and a target for attack by electron-rich nucleophilic groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of various chemical structures, such as in the preparation of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. This compound displays an approximate V-shaped conformation, with specific angles and molecular interactions identified in its structure (Kobkeatthawin et al., 2013).

Chemical Reactions and Properties

  • The compound has been utilized in various chemical reactions. For example, in microwave-assisted synthesis, it was used in the production of a range of compounds evaluated for their inhibition potential against specific enzymes (Virk et al., 2018).
  • It has also been involved in diazo reactions with unsaturated compounds, highlighting its reactivity and utility in organic synthesis (Smalius & Naidan, 2006).

Hydrolysis and Interactions in Mixed Systems

  • The kinetics of the hydrolysis of 4-methoxybenzenesulfonyl chloride (a related compound) were studied in mixed systems with surfactants and cyclodextrin. This research provides insights into the behavior of such compounds in complex chemical environments (García‐Río et al., 2007).

Medicinal Chemistry and Biological Applications

  • The compound has been used in the development of medicinal chemistry, such as in the synthesis of Ethyl 3-[7-(N-acetyl-4-methoxybenzenesulfonamido)-3-chloro-2H-indazol-2-yl]propionate. This demonstrates its relevance in creating biologically active molecules (Kouakou et al., 2014).

Vibrational Spectroscopic and Optical Studies

  • Vibrational spectroscopic studies have been conducted on derivatives of this compound, providing insights into its molecular geometry and properties like HOMO and LUMO energy gaps, which are crucial for understanding its chemical significance and potential applications in fields like nonlinear optics (Nagarajan & Krishnakumar, 2018).

Synthesis of New Compounds and Antimicrobial Evaluation

  • Research has been conducted on the synthesis of new compounds using this chemical, which were then evaluated for antimicrobial properties. This underscores its role in the discovery of new therapeutic agents (Patel & Agravat, 2009).

properties

IUPAC Name

3-(ethylcarbamoyl)-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-3-12-10(13)8-6-7(17(11,14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDOXCGWMVGULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Ethylamino)carbonyl]-4-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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